2-Amino-6-iodotoluene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there are no direct references to the synthesis of 2-amino-6-iodotoluene in the provided studies, similar compounds and methodologies offer insights into potential synthetic routes. The use of molecular iodine in chemoselective synthesis techniques, as seen in the synthesis of multisubstituted pyridines from amino acids, indicates the role of iodine in facilitating complex molecular constructions (Xiang et al., 2016). Additionally, the application of hypervalent iodine reagents for functionalization, as demonstrated in the introduction of oxygen-containing functionalities, suggests a method for introducing the iodine atom into the toluene framework (Yu et al., 2010).

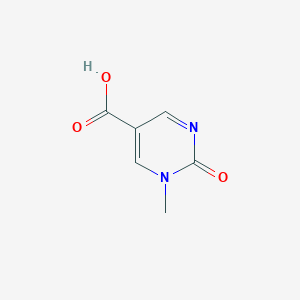

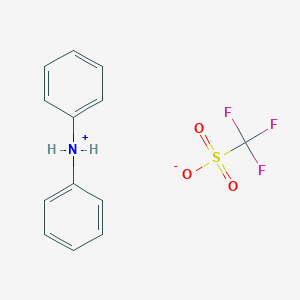

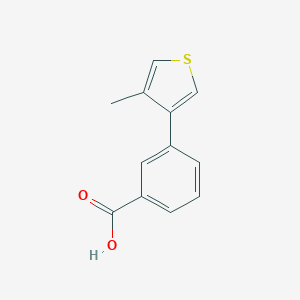

Molecular Structure Analysis

The molecular structure of this compound, characterized by its amino and iodine substituents, plays a critical role in its reactivity and applications. Structural isomerization studies, such as those on anilinonicotinic acids, provide insight into how structural modifications can lead to new synthons and influence molecular interactions (Peng et al., 2018).

Chemical Reactions and Properties

The presence of both amino and iodine groups in this compound allows for a variety of chemical reactions, including nucleophilic substitutions and oxidative couplings. The use of iodine as a catalyst in the synthesis of quinazolin-4(3H)-ones showcases the potential for iodine-mediated reactions involving this compound (Mohammed et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. Studies on similar compounds provide insights into how functional groups affect these properties. For example, research on the crystal structures of primary products from the selective reduction of trinitrotoluene highlights the impact of functional groups on molecular packing and physical characteristics (Graham et al., 2004).

Chemical Properties Analysis

This compound's chemical properties, such as reactivity and stability, stem from its functional groups. The ability of amino acids to undergo oxidative synthesis into complex structures using iodine catalysis indicates the reactive nature of compounds bearing similar functional groups (Xu et al., 2017).

Scientific Research Applications

Applications in Peptide Studies

Amino acids and their derivatives are crucial in the study of peptides. For instance, the spin label amino acid TOAC has been used extensively to analyze backbone dynamics and peptide secondary structures. These studies employ various physical techniques, including EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR. Such research has advanced our understanding of peptide interactions with membranes and other molecules, highlighting the critical role of amino acid derivatives in biophysical research (Schreier et al., 2012).

Cell-Penetrating Peptides

Cell-penetrating peptides (CPPs) demonstrate the application of amino acids in drug delivery systems. These short peptides facilitate the translocation of drugs or CPP/cargo complexes across the plasma membrane, showcasing potential in disease diagnosis and therapy. Although no CPPs or CPP/cargo complexes have received FDA approval yet, ongoing preclinical studies and clinical trials highlight their significant therapeutic delivery potential (Xie et al., 2020).

Organic Nitrogen Utilization

The study of organic nitrogen, especially amino acids, in ecosystems underscores their importance in plant nutrition and ecological interactions. Research shows that reliance on organic nitrogen is widespread among plants, impacting soil nutrient cycling and plant-microbe interactions. This field of study provides insights into the ecological implications of amino acid use in plants, especially under changing environmental conditions (Lipson & Näsholm, 2001).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are utilized to degrade nitrogen-containing compounds, including amino acids, in water treatment. These processes address the resistance of such compounds to conventional degradation methods, improving treatment efficacy. The degradation of amino and azo compounds through AOPs is a critical area of environmental science research, emphasizing the importance of amino acids in developing sustainable water treatment technologies (Bhat & Gogate, 2021).

properties

IUPAC Name |

3-iodo-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEAHFLEZWXHCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596550 |

Source

|

| Record name | 3-Iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172681-47-9 |

Source

|

| Record name | 3-Iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)